molecular formula C13H8F5N3O2 B6707011 N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]pyridazine-4-carboxamide

N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]pyridazine-4-carboxamide

Cat. No.: B6707011
M. Wt: 333.21 g/mol
InChI Key: QSOZHQZTFXVVKX-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]pyridazine-4-carboxamide is a compound that features both difluoromethoxy and trifluoromethyl groups. These fluorinated groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]pyridazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5N3O2/c14-12(15)23-10-2-1-8(5-9(10)13(16,17)18)21-11(22)7-3-4-19-20-6-7/h1-6,12H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOZHQZTFXVVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CN=NC=C2)C(F)(F)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]pyridazine-4-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized derivatives .

Comparison with Similar Compounds

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